![molecular formula C9H15Cl2N3 B2557920 4-(1-Methylimidazol-2-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride CAS No. 2361639-50-9](/img/structure/B2557920.png)
4-(1-Methylimidazol-2-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride
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Overview
Description
Imidazole derivatives, such as 2-Methylimidazole, are organic compounds that are structurally related to imidazole . They are often white or colorless solids that are highly soluble in polar organic solvents and water . They are precursors to a range of drugs and are ligands in coordination chemistry .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years . For instance, four manganese (II) coordination compounds with bis (1-methylimidazol-2-yl)ketone (BIK) of general formula Mn (BIK) 2 X 2 (X = Cl, Br, NO 3, ClO 4) were synthesized and characterized by elemental analysis, by UV–vis, and FTIR spectroscopies .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be determined using various techniques. For example, two crystal structures of tris(azolyl)phosphines, PR3 [R′ = 1-methylimidazol-2-yl (1) or R′′ = 4-methylthiazol-2-yl (2)], and the crystal structure of the sulfurisation product of 2, R′′3PS (3), were determined .Chemical Reactions Analysis
The chemical reactions of imidazole derivatives can be complex and varied. For instance, the thermal behavior of the synthesized Mn (II) complexes was investigated using TG and DTG techniques .Physical And Chemical Properties Analysis
Imidazole derivatives often have unique physical and chemical properties. For example, 2-Methylimidazole is a white or colorless solid that is highly soluble in polar organic solvents and water .Scientific Research Applications
Bioactivation and Monoamine Oxidase B (MAO-B) Substrate Properties
- Yu and Castagnoli (1999) explored the MAO-B substrate properties of MPTP analogues, including 4-(1-methylimidazol-2-yl)-1,2,3,6-tetrahydropyridine. They found that except for this particular analogue, all compounds displayed good to excellent substrate properties. This research contributes to understanding the structural features responsible for biotransformation in Parkinsonian-inducing drugs (Yu & Castagnoli, 1999).
Anticancer Properties
- Redda and Gangapuram (2007) investigated substituted 1,3,4-oxadiazolyl tetrahydropyridines, which include structures similar to 4-(1-methylimidazol-2-yl)-1,2,3,6-tetrahydropyridine, for their anti-cancer activities. This study emphasizes the potential therapeutic applications of these compounds in cancer treatment (Redda & Gangapuram, 2007).
Dimerization and Tetrahydropyridine Derivatives
- Zarin, Liepin, Lavrinovich, and Aren (1974) researched the reduction of specific pyridinium salts, leading to the dimerization of 1,2-dihydropyridine derivatives. Their work helps in understanding the chemical behavior of related tetrahydropyridine compounds (Zarin et al., 1974).
Synthesis and Characterizations in Chemistry
- Zhang, Huang, Qiao, Zhang, Cao, Ding, Hang, Qin, and Song (2018) conducted research on synthesis and characterizations of certain thioureas, involving processes and methods that could be relevant to the synthesis of similar compounds like 4-(1-methylimidazol-2-yl)-1,2,3,6-tetrahydropyridine (Zhang et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(1-methylimidazol-2-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-12-7-6-11-9(12)8-2-4-10-5-3-8;;/h2,6-7,10H,3-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRJOSZDXJDAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-1h-imidazol-2-yl)-1,2,3,6-tetrahydropyridine dihydrochloride |
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